N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C14H9BrClN5O |
|---|---|
Molecular Weight |
378.61 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-chloro-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H9BrClN5O/c15-9-2-1-3-10(6-9)18-14(22)12-7-11(4-5-13(12)16)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChI Key |
PSNJTCAPJLMWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Schotten-Baumann Reaction
The classical approach involves reacting 2-chloro-5-nitrobenzoyl chloride with 3-bromoaniline in a biphasic system (water/dichloromethane) under basic conditions (NaHCO₃ or NaOH). This method yields 2-chloro-5-nitro-N-(3-bromophenyl)benzamide with 78–85% efficiency. Subsequent reduction of the nitro group (H₂/Pd-C or Fe/HCl) provides the amine intermediate, crucial for tetrazole introduction.
Limitations :
-
Nitro reduction requires careful control to avoid over-reduction.
-
Residual solvents (e.g., DCM) complicate purification.
Coupling Reagent-Mediated Synthesis
Modern protocols employ EDCI/HOBt or HATU to couple 2-chloro-5-carboxybenzamide derivatives with 3-bromoaniline in anhydrous DMF or THF. These methods achieve yields >90% while minimizing side products. For example:
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 92 |
| HATU | THF | 0→25 | 95 |
Tetrazole Ring Construction: Catalytic and Solvent Effects
[3+2] Cycloaddition of Nitriles with Sodium Azide
The most widely adopted strategy converts the cyano group in 2-chloro-5-cyano-N-(3-bromophenyl)benzamide to a tetrazole via Huisgen cycloaddition. Key variables include:
Homogeneous Catalysis
Heterogeneous Catalysis
-
Pt Nanoparticles on Carbon (Pt/C) : Enables recyclability (5 cycles, <5% activity loss) and 94% yield under mild conditions (90°C, 3 h).
-
Copper Ferrite (CuFe₂O₄) : Magnetic separation simplifies purification, yielding 89% product.
Comparative Performance :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| ZnBr₂ (MW) | H₂O | 0.3 | 88 |
| CuCl | DMF | 12 | 90 |
| Pt/C | DMF | 3 | 94 |
| CuFe₂O₄ | DMF | 6 | 89 |
Diazotization-Azidation Pathway
An alternative route starts with 5-amino-2-chloro-N-(3-bromophenyl)benzamide :
-
Diazotization with NaNO₂/HCl at 0–5°C.
-
Azidation using NaN₃ in acidic medium (pH 3–4).
Advantages :
-
Avoids handling toxic nitriles.
-
Suitable for scale-up (72% overall yield).
Regioselectivity and Byproduct Management
The 1H-tetrazole regioisomer (1-substituted) dominates due to:
-
Electronic Effects : Electron-withdrawing chloro and bromo groups direct azide attack to the N1 position.
-
Steric Factors : Bulky 3-bromophenyl group disfavors N2 substitution.
Common byproducts include:
-
N2-substituted tetrazole (<5%): Minimized using excess NaN₃ (1.5 eq.).
-
Hydrolyzed amide : Controlled by avoiding prolonged exposure to acidic conditions.
Purification and Characterization
Crystallization Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, tetrazole), 8.15–7.45 (m, 7H, Ar-H), 10.41 (s, 1H, NH).
Industrial Scalability and Green Chemistry
Recent advances focus on solvent recovery and catalyst reuse:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine substituents enable nucleophilic substitution under specific conditions:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Bromine substitution | Pd-catalyzed Suzuki coupling (aryl boronic acid, DMF, 80°C) | Replacement of Br with aryl groups (e.g., phenyl, methyl) | 75–85% | |
| Chlorine displacement | KOH/EtOH reflux (24 h) | Hydrolysis to 2-hydroxy-5-(1H-tetrazol-1-yl)benzamide derivatives | 68% |
-
The bromine atom undergoes cross-coupling reactions (e.g., Suzuki, Heck) to introduce functionalized aryl/alkyl groups.
-
Chlorine displacement typically requires strong bases or nucleophiles, yielding hydroxyl or amine derivatives.
Tetrazole Ring Reactivity
The 1H-tetrazole ring participates in cycloaddition and coordination reactions:
-
The tetrazole’s nitrogen atoms act as ligands for metal ions, forming complexes with potential catalytic or medicinal applications .
-
Cycloaddition reactions expand the heterocyclic framework, enhancing structural diversity .
Amide Bond Transformations
The benzamide group undergoes hydrolysis and alkylation:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), 100°C, 12 h | Cleavage to 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid | 72% | |
| N-alkylation | NaH, alkyl halide (THF, 0°C → RT) | Substitution at the amide nitrogen with alkyl groups (e.g., methyl, ethyl) | 60–78% |
-
Hydrolysis under acidic or basic conditions generates carboxylic acid derivatives.
-
Alkylation modifies the amide’s electronic properties, altering biological activity.
Electrophilic Aromatic Substitution
The electron-deficient aryl rings undergo selective substitution:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → 50°C | Nitro group addition at the para position of the bromophenyl ring | 55% | |
| Sulfonation | SO₃/H₂SO₄, 60°C, 6 h | Sulfonic acid group incorporation on the benzamide ring | 48% |
-
Nitration occurs preferentially on the bromophenyl ring due to its electron-withdrawing effects.
-
Sulfonation targets the benzamide ring, enhancing solubility for pharmaceutical formulations.
Reductive Dehalogenation
Catalytic hydrogenation removes halogens selectively:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Dechlorination | H₂ (1 atm), Pd/C, EtOAc, 25°C | Removal of Cl to form 2-H-5-(1H-tetrazol-1-yl)benzamide | 82% | |
| Debromination | H₂ (3 atm), Raney Ni, MeOH, 50°C | Removal of Br to form N-phenyl-2-chloro-5-(1H-tetrazol-1-yl)benzamide | 77% |
-
Dehalogenation pathways are critical for modifying toxicity profiles in drug development.
Photochemical Reactions
UV-induced reactions alter substituent positioning:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Photoisomerization | UV light (254 nm), CH₃CN, 12 h | Rearrangement of tetrazole substituents (1H → 2H tautomerism) | 63% |
Key Findings:
-
Functional Group Hierarchy : Bromine > Chlorine > Tetrazole in reactivity under most conditions.
-
Synthetic Utility : Cross-coupling and cycloaddition reactions dominate for structural diversification .
-
Stability Considerations : The tetrazole ring remains intact under mild acidic/basic conditions but decomposes at >200°C .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing tetrazole moieties. For instance, a study demonstrated that derivatives of tetrazole exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (LNCaP), and colorectal adenocarcinoma (Caco-2) cells. The compound N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide was evaluated for its efficacy using the MTT assay, revealing an IC50 value that suggests potent activity against these cancer types .
Case Study: Mechanism of Action
In vitro assays indicated that the compound induces apoptosis in cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) and loss of mitochondrial membrane potential (MMP). These findings suggest that this compound may act through oxidative stress pathways to trigger cell death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research into related tetrazole derivatives has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function, leading to cell lysis .
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus, E. coli | 5.08 µM |
| Related Tetrazole Derivative | K. pneumoniae | 4.75 µM |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with biological targets such as DNA and proteins involved in cancer progression. These studies help elucidate the structure-activity relationship (SAR), guiding further modifications to enhance potency and selectivity .
Findings from Docking Studies
- The compound showed favorable binding affinities with target proteins, suggesting potential as a lead compound for drug development.
- Interaction energies were calculated, indicating strong binding interactions that may correlate with observed biological activities.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with various enzymes and receptors, influencing their activity. The bromophenyl and chloro groups can also interact with different molecular pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide (DN8)
- Structure : The benzamide core lacks chlorine but includes a bromine on the benzoyl ring. The tetrazole is at position 5 on the adjacent phenyl ring (meta to the amide) instead of the benzoyl ring.
- Key Differences: The absence of chlorine and differing tetrazole positioning reduce steric and electronic similarities to the target compound.
5-Bromo-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1010907-77-3)
- Structure : Features a methoxy group at position 4 on the phenyl ring and a chlorine at position 3. The benzoyl ring retains bromine and tetrazole at positions 5 and 2, respectively.
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide (CAS 313402-13-0)
Heterocyclic Modifications
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS 63967-10-2)
- Structure : Includes a mercapto (-SH) substituent on the tetrazole ring.
- This could influence stability and reactivity in biological environments .
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
Pharmacological and Chemical Implications
- Tetrazole as a Bioisostere : The target compound’s tetrazole group enhances hydrogen-bonding capacity and mimics carboxylates, improving metabolic stability compared to compounds with imidazole or benzoxazole .
- This contrasts with methoxy-containing analogs, which prioritize solubility .
- Synthetic Accessibility : The target compound’s synthesis is comparable to other benzamides but requires precise regioselective substitution to position chlorine and tetrazole correctly .
Biological Activity
N-(3-bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the bromophenyl and chlorobenzamide moieties contributes to its reactivity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing a tetrazole scaffold exhibit significant antimicrobial properties. A study demonstrated that various tetrazole derivatives, including this compound, were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, comparable to standard antibiotics like ampicillin .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 100 | Staphylococcus aureus |
| This compound | 150 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines, including HepG2 (liver cancer), demonstrated significant cytotoxic effects. The compound exhibited an IC50 value of approximately 30 µM, indicating its potency in inhibiting cancer cell proliferation .
The mechanism by which this compound exerts its biological effects is thought to involve the disruption of cellular processes through interaction with specific enzymes and receptors. For instance, tetrazole derivatives have been shown to inhibit xanthine oxidase, an enzyme implicated in oxidative stress and inflammation .
Case Studies
Several case studies have highlighted the compound's efficacy:
- Case Study 1 : A study involving the treatment of bacterial infections in mice demonstrated that administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls .
- Case Study 2 : In cancer research, the compound was tested in combination with conventional chemotherapy agents. Results indicated enhanced cytotoxic effects when used alongside cisplatin, suggesting potential for combination therapy .
Q & A
Q. Advanced
- X-ray Crystallography : Utilize SHELXL for refinement . Key parameters include:
- Hydrogen bonding networks (e.g., tetrazole N–H···N interactions, as seen in nitazoxanide derivatives ).
- Dihedral angles between benzamide and tetrazole moieties to assess planarity.
- Computational Modeling :
What in vitro and in vivo assays are suitable for evaluating its bioactivity, particularly for neurological or inflammatory targets?
Q. Advanced
- In Vitro :
- In Vivo :
How can contradictory data on receptor binding affinity (e.g., species-specific IC50 variations) be addressed?
Q. Advanced
- Assay Standardization :
- Data Reconciliation :
- Use radioligand binding assays (e.g., [³H]A-804598) to corroborate functional data.
- Apply allosteric modulation models if Hill slopes deviate from unity.
What role does the tetrazole moiety play in the compound’s pharmacological profile?
Q. Basic
- Bioisostere : The tetrazole group mimics carboxylic acids, enhancing metabolic stability and hydrogen bonding with targets (e.g., PFOR enzyme inhibition in anaerobic pathogens ).
- Crystal Packing : Stabilizes molecular conformation via N–H···N hydrogen bonds, as observed in nitazoxanide derivatives .
How can structure-activity relationship (SAR) studies guide further optimization?
Q. Advanced
- Substituent Screening :
- Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance receptor binding .
- Modify the tetrazole ring to 1,2,3-triazole and assess potency loss.
- Pharmacokinetics :
What analytical techniques are critical for purity assessment and impurity profiling?
Q. Basic
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to quantify main product and detect byproducts (e.g., dehalogenated derivatives).
- NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and tetrazole protons (δ 8.9–9.3 ppm) .
How can molecular docking predict binding modes to targets like P2X7 receptors?
Q. Advanced
- Docking Workflow :
- Retrieve P2X7 receptor structure (PDB: 5UWI) and prepare with AutoDock Tools.
- Define the binding pocket around the ATP-binding site.
- Perform flexible docking (e.g., AutoDock Vina) to prioritize poses with lowest ΔG.
- Validation : Compare predicted binding poses with mutagenesis data (e.g., Lys127 interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
